molecular formula C16H16N2O4 B1670527 Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate CAS No. 1762-46-5

Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate

Cat. No. B1670527
CAS RN: 1762-46-5
M. Wt: 300.31 g/mol
InChI Key: IUNBUYCOAQHBMC-UHFFFAOYSA-N
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Patent
US06114498

Procedure details

Diethyl bipyridine-5,5'-dicarboxylate was prepared from catalytic dehydrogenative coupling reaction of ethyl nicotinate (Aldrich Chemical Co., 51.2 g.) in the presence of 10% Pd/C (Fluka, 15 g.) in a sealed tube at 135-140° C. for 4-7 days according to reported procedure. Subsequent recrystallization from isopropanol afforded the product as off-white needles. M.p. 148-149° C. Yield 12.1 g. (26%). Anal. Calcd for C16H16N2O4 : C, 63.99; H, 5.37; N, 9.33. Found: C, 64.04; H, 5.16; N, 9.05.
Quantity
51.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1>[Pd]>[N:4]1[CH:3]=[C:2]([C:1]([O:9][CH2:10][CH3:11])=[O:8])[CH:7]=[CH:6][C:5]=1[C:5]1[CH:6]=[CH:7][C:2]([C:1]([O:9][CH2:10][CH3:11])=[O:8])=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCC
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Subsequent recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC(=C1)C(=O)OCC)C1=NC=C(C=C1)C(=O)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.